molecular formula C13H13FN2O3S B288446 3-ethoxy-4-fluoro-N-(2-pyridinyl)benzenesulfonamide

3-ethoxy-4-fluoro-N-(2-pyridinyl)benzenesulfonamide

Cat. No.: B288446
M. Wt: 296.32 g/mol
InChI Key: OYSQACZJZVZOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-4-fluoro-N-(2-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a pyridine ring substituted with ethoxy and fluoro groups, along with a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-fluoro-N-(2-pyridinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-fluoro-N-(2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridine ring .

Scientific Research Applications

3-ethoxy-4-fluoro-N-(2-pyridinyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-fluoro-N-pyridin-2-ylbenzenesulfonamide
  • 3-ethoxy-4-chloro-N-pyridin-2-ylbenzenesulfonamide
  • 3-ethoxy-4-fluoro-N-thiazol-2-ylbenzenesulfonamide

Uniqueness

3-ethoxy-4-fluoro-N-(2-pyridinyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H13FN2O3S

Molecular Weight

296.32 g/mol

IUPAC Name

3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H13FN2O3S/c1-2-19-12-9-10(6-7-11(12)14)20(17,18)16-13-5-3-4-8-15-13/h3-9H,2H2,1H3,(H,15,16)

InChI Key

OYSQACZJZVZOFL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)F

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)F

Origin of Product

United States

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